Cas no 2377474-14-9 (1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-)
1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-
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- Inchi: 1S/C8H10BrFN2O/c9-6-5-12(11-8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2
- InChI Key: SOGTYIAWMZXPBY-UHFFFAOYSA-N
- SMILES: N1(C2OCCCC2)C=C(Br)C(F)=N1
1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY370503-1g |
4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)pyrazole |
2377474-14-9 | ≥95% | 1g |
¥5560.00 | 2025-04-16 |
1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)- Suppliers
1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)- Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-
Introduction to 1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl) and Its Significance in Modern Chemical Research
1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl), identified by its CAS number 2377474-14-9, represents a compound of considerable interest in the field of pharmaceutical and chemical research. This heterocyclic compound belongs to the pyrazole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both bromo and fluoro substituents, along with a tetrahydropyran ring, endows this compound with unique electronic and steric properties that make it a valuable scaffold for drug discovery and material science applications.
The structural motif of 1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl) is particularly noteworthy due to its potential in modulating biological pathways. Pyrazoles are widely recognized for their role as pharmacophores in various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The bromo and fluoro groups introduce halogenation, which is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Additionally, the tetrahydropyran ring contributes to solubility and bioavailability, making this compound an attractive candidate for further development.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Studies have shown that the combination of bromo and fluoro substituents in pyrazole derivatives can significantly influence their interactions with biological targets. For instance, computational modeling has revealed that 1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl) exhibits favorable binding affinities with enzymes involved in metabolic disorders. This has spurred interest in exploring its potential as a lead compound for the development of novel therapeutics.
In the realm of material science, this compound has also shown promise as a building block for organic electronics. The electron-withdrawing nature of the fluoro group and the electron-donating properties of the tetrahydropyran ring create a balance that can be exploited in designing molecules with specific electronic characteristics. Researchers are investigating its utility in the synthesis of organic semiconductors and light-emitting diodes (OLEDs), where such structural features are highly desirable.
The synthesis of 1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the bromo and fluoro groups typically requires careful control of reaction conditions to avoid unwanted side products. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and yield. Similarly, the integration of the tetrahydropyran ring necessitates strategic functional group interconversions, showcasing the sophistication of contemporary synthetic methodologies.
One particularly interesting application of this compound is in the field of immunomodulation. Pyrazole derivatives have been reported to modulate immune responses by interacting with receptors involved in inflammation and immune cell signaling. Preliminary studies on 1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl) suggest that it may exhibit immunoregulatory effects, making it a candidate for developing treatments for autoimmune diseases or cancer immunotherapy. These findings underscore the importance of heterocyclic compounds in addressing complex biomedical challenges.
The role of 1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl) in drug discovery is further highlighted by its potential as an intermediate in the synthesis of more complex molecules. Medicinal chemists often use such scaffolds as starting points for structure-based drug design (SBDD) or fragment-based drug discovery (FBDD). The ability to modify specific functional groups while maintaining core structural integrity allows for rapid optimization cycles, which are critical in accelerating the development pipeline.
Moreover, the environmental impact of synthesizing and utilizing this compound is an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods and solvent-free reactions are being explored as alternatives to traditional approaches. Such innovations not only improve efficiency but also align with global sustainability goals.
The future prospects for 1H-Pyrazole, 4-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl) are promising, given its multifaceted applications across pharmaceuticals and materials science. As research continues to uncover new biological activities and synthetic possibilities, this compound is likely to play an increasingly significant role in scientific endeavors. Collaborative efforts between academia and industry will be essential in translating these findings into tangible benefits for society.
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